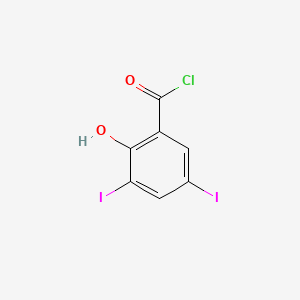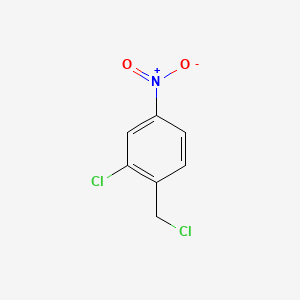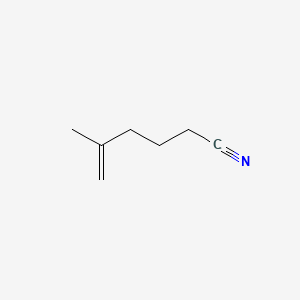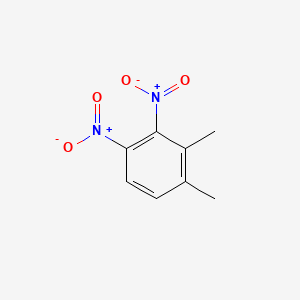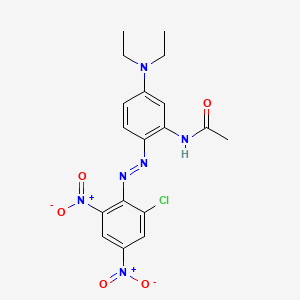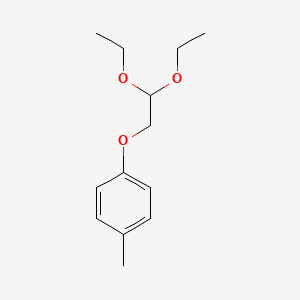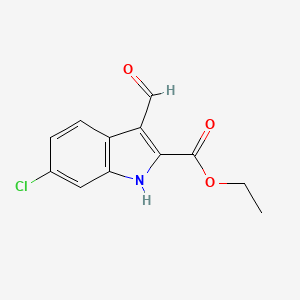
Ethyl-6-Chlor-3-formyl-1H-indol-2-carboxylat
Übersicht
Beschreibung
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are heterocyclic compounds known for their significance in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The compound is characterized by a formyl group at the third position and a chloro substituent at the sixth position on the indole ring, with an ethyl ester group at the second position.
Synthesis Analysis
The synthesis of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate can be inferred from the preparation of similar indole derivatives. For instance, ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates were prepared from their corresponding methanesulfonic acid derivatives through a series of reactions including chloromethylation, hydrolysis, and oxidation . This suggests that the synthesis of the target compound could potentially follow a similar pathway, starting from an appropriate sulfomethyl indole precursor, followed by chlorination, hydrolysis, and oxidation to introduce the formyl group.
Molecular Structure Analysis
The molecular structure of related indole derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using both experimental methods and computational software . These studies provide insights into the geometric parameters, stability, and electronic properties of the molecule, which can be extrapolated to understand the molecular structure of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate.
Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions due to the reactivity of the indole ring and its substituents. The formyl group in particular is a reactive functional group that can participate in different chemical transformations, such as condensation reactions to form hydrazones or Schiff bases . The presence of the chloro and ester groups may also influence the reactivity and selectivity of the compound in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate can be deduced from the properties of similar compounds. For instance, the crystal structure, antitumor activities, and other physical properties of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate were determined, providing valuable information on the compound's crystallinity, space group, and biological activity . These properties are crucial for understanding the behavior of the compound in various environments and its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Synthese von Alkaloid-Derivaten
Ethyl-6-Chlor-3-formyl-1H-indol-2-carboxylat dient als Schlüsselzwischenprodukt bei der Synthese von Indolderivaten, die in verschiedenen Alkaloiden weit verbreitete Bestandteile sind . Diese Verbindungen sind aufgrund ihres Vorkommens in Naturprodukten und Medikamenten von Bedeutung und spielen eine entscheidende Rolle in der Zellbiologie.
Krebsforschung
Indolderivate, einschließlich derer, die von this compound abgeleitet sind, haben vielversprechende Ergebnisse in der Behandlung von Krebszellen gezeigt. Die Fähigkeit der Verbindung, in biologisch aktive Moleküle umgewandelt zu werden, macht sie wertvoll für die Entwicklung neuer Krebstherapien .
Antimikrobielle Anwendungen
Das strukturelle Grundgerüst von this compound ermöglicht die Herstellung von Derivaten mit starken antimikrobiellen Eigenschaften. Diese Derivate können so angepasst werden, dass sie bestimmte Mikroben angreifen, was ein Potenzial für die Entwicklung neuer antimikrobieller Medikamente bietet .
Entzündungshemmende und schmerzlindernde Wirkungen
Untersuchungen zeigen, dass Indolderivate entzündungshemmende und schmerzlindernde Wirkungen aufweisen. This compound könnte zur Synthese neuer Verbindungen verwendet werden, die als wirksame Behandlungen für Entzündungen und Schmerzmanagement dienen könnten .
Neuroprotektive Mittel
Der Indolkern von this compound ähnelt strukturell Tryptophan, einer essentiellen Aminosäure mit neuroprotektiven Wirkungen. Derivate dieser Verbindung könnten zur Entwicklung von Behandlungen für neurodegenerative Erkrankungen beitragen .
Entwicklung von antiviralen Wirkstoffen
Indolderivate sollen antivirale Aktivitäten besitzen. This compound könnte zur Synthese neuer antiviraler Wirkstoffe verwendet werden, die möglicherweise zur Behandlung von durch Viren wie Influenza und HIV verursachten Krankheiten beitragen .
Eigenschaften
IUPAC Name |
ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYTWZZBBGPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404652 | |
| Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
586336-88-1 | |
| Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



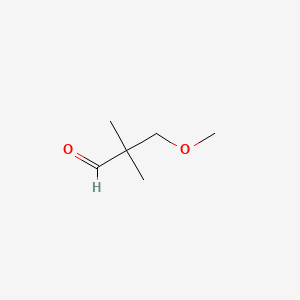

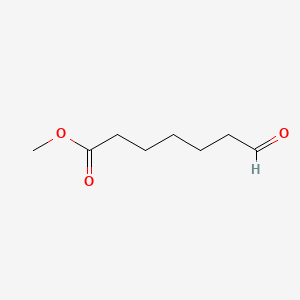

![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)

